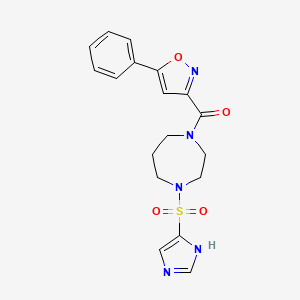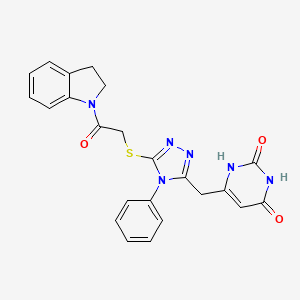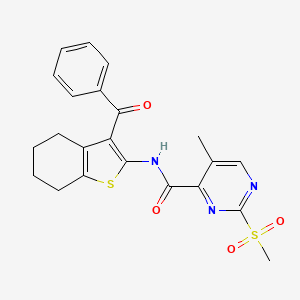![molecular formula C7H7BrN4O2S B2527237 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide CAS No. 2031259-16-0](/img/structure/B2527237.png)
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide" is not directly mentioned in the provided papers. However, the papers discuss related pyrazolo[3,4-d]pyrimidones and pyrazolo[3,4-d]pyrimidine ribonucleosides, which are similar in structure to the compound . These compounds are part of a class of nitrogen-containing heterocycles known for their diverse biological activities, including potential anticancer and antiviral properties .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with specific substituents that contribute to the biological activity of the molecules. For instance, the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones requires a n-propoxy group at the 2-position of the phenyl ring for activity, and various substitutions at the 5-position have been explored . Similarly, the synthesis of 6-bromo-s-triazolo[2, 3-a]pyrimidines involves reactions with piperidine or morpholine to form derivatives, and reactions with thiourea to give amidinothio derivatives . These methods highlight the importance of substituents in the biological activity of these compounds.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidones and related compounds is characterized by the presence of a pyrimidine ring fused with a pyrazole ring. The presence of substituents like bromo, methyl, and sulfonamide groups can significantly affect the electronic distribution and, consequently, the reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the functional groups attached to the core structure. For example, the presence of a bromo group can facilitate further substitution reactions, as seen in the synthesis of 6-bromo-s-triazolo[2, 3-a]pyrimidines . The reactivity also extends to the formation of derivatives through reactions with nucleophiles such as piperidine, morpholine, and thiourea .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of heteroatoms and substituents like bromo and sulfonamide groups can affect properties such as solubility, melting point, and stability. These properties are crucial for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide is part of a class of compounds known for their broad spectrum of pharmacological activities. As a sulfonamide, it is involved in the synthesis of various pharmacologically active compounds. Research has delved into the synthetic pathways and the development of novel derivatives, focusing on enhancing pharmacological properties and minimizing toxicity (Shichao et al., 2016). The structure of this compound, with its pyrimidine core, is of particular interest due to its regioselectivity and nucleophilicity, which have significant implications in synthetic chemistry (Mohamed & Mahmoud, 2019).
Biological and Medicinal Applications The sulfonamide group, to which 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide belongs, is crucial in various medicinal applications. It's been incorporated in drugs with diverse therapeutic effects, such as antibacterial, antifungal, and antiparasitic. More recent developments in sulfonamide derivatives show a broad spectrum of bioactivity, making them valuable in the treatment of diseases and in the development of new medicinal agents (Carta et al., 2012). Moreover, the pyrazolo[1,5-a]pyrimidine scaffold, closely related to this compound, is recognized in drug discovery for its diverse medicinal properties such as anticancer, anti-infectious, and anti-inflammatory, with many lead compounds derived for various disease targets (Cherukupalli et al., 2017).
Environmental Impact and Safety The presence and impact of sulfonamides, including compounds like 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide, in the environment, particularly due to agricultural activities, have been a subject of study. Their persistence in the environment can lead to microbial resistance, posing potential hazards to human health. Understanding these impacts is crucial for developing safer pharmaceuticals and minimizing environmental risks (Baran et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2S/c1-4-6(15(9,13)14)7-10-2-5(8)3-12(7)11-4/h2-3H,1H3,(H2,9,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEGMSIKIMLMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527156.png)
![[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2527158.png)

![1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2527163.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2527165.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2527166.png)
![N1-(sec-butyl)-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2527167.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone](/img/structure/B2527168.png)


![N-cyclohexyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2527172.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2527173.png)

